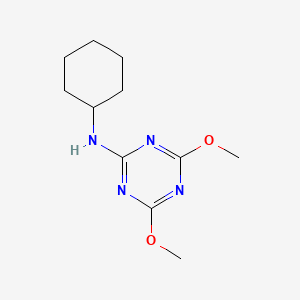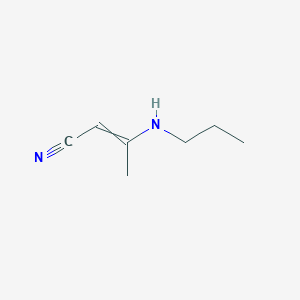
3,5-Dibromo-3,5-dimethyloctan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-3,5-dimethyloctan-4-one is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to an octanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-3,5-dimethyloctan-4-one typically involves the bromination of alkenes or ketones. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source and an oxidant. This method is favored for its mild conditions, low cost, and high yield . Another approach involves the use of dimethyl sulfoxide and oxalyl bromide, which also provides excellent yields under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes using bromine or bromine-containing reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions: 3,5-Dibromo-3,5-dimethyloctan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
科学的研究の応用
3,5-Dibromo-3,5-dimethyloctan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dibromo-3,5-dimethyloctan-4-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular processes.
類似化合物との比較
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 3,5-Dibromosalicylaldehyde
- 1,3-Dibromo-5,5-dimethylhydantoin
Comparison: 3,5-Dibromo-3,5-dimethyloctan-4-one is unique due to its specific structural arrangement, which imparts distinct chemical properties compared to other dibromo compounds. For instance, 1,3-Dibromo-5,5-dimethylhydantoin is primarily used as a disinfectant and bleaching agent, whereas this compound is more versatile in organic synthesis and potential pharmaceutical applications .
特性
CAS番号 |
56829-65-3 |
|---|---|
分子式 |
C10H18Br2O |
分子量 |
314.06 g/mol |
IUPAC名 |
3,5-dibromo-3,5-dimethyloctan-4-one |
InChI |
InChI=1S/C10H18Br2O/c1-5-7-10(4,12)8(13)9(3,11)6-2/h5-7H2,1-4H3 |
InChIキー |
UWRQAUPWPVIEDD-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C(=O)C(C)(CC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



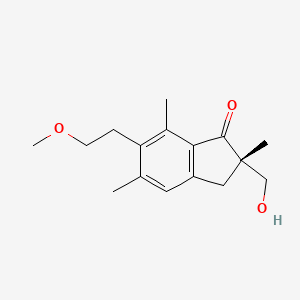
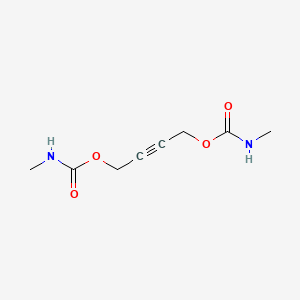
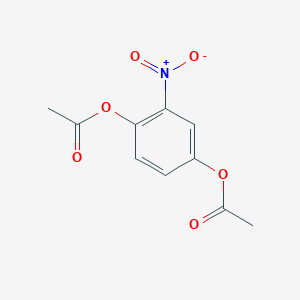
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
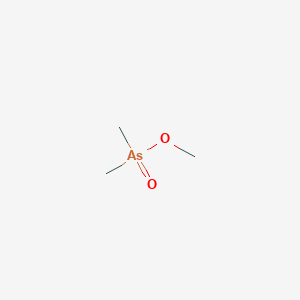
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

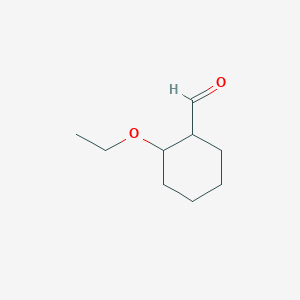
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
